molecular formula C12H14ClN B1346821 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline CAS No. 6848-16-4

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Cat. No. B1346821
CAS RN: 6848-16-4
M. Wt: 207.7 g/mol
InChI Key: XQGISKQNLSPHNQ-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a derivative of 1,2-Dihydro-2,2,4-trimethylquinoline . It is used as an antioxidant in styrene-butadiene and nitrile-butadiene rubbers and latexes . It is insoluble in water but miscible with ethanol, acetone, benzene, monochlorobenzene, isopropyl acetate, and gasoline .


Synthesis Analysis

The compound can be synthesized through a silver-catalyzed dimerization of their corresponding monomers . The effect of different silver salts on the reaction was also investigated, and the obtained results suggest that silver ions effectively catalyzed the formation of a C–N bond under these mild conditions .


Molecular Structure Analysis

Theoretical studies showed that these dimeric structures favor a conformation in which their monomer units are oriented approximately perpendicular to each other, with an intramolecular hydrogen bond (N–H distance of 2.33 Å) forming between the hydrogen atom of the amine in one of the monomeric units and the tertiary nitrogen atom of the other one .


Chemical Reactions Analysis

The compound undergoes a silver-catalyzed C–N bond formation through a coupling of a secondary amine and an activated aromatic system, via a direct C–H functionalization .


Physical And Chemical Properties Analysis

The compound is insoluble in water but miscible with ethanol, acetone, benzene, monochlorobenzene, isopropyl acetate, and gasoline . It may be sensitive to prolonged exposure to air and light .

Scientific Research Applications

Catalytic Applications

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline has been utilized in catalytic reactions. For instance, it was involved in a silver(I)-catalyzed C–N coupling process. This involved the direct functionalization of a C–H bond to create dimeric structures through the effective catalysis of silver ions. The process highlighted the potential of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in facilitating C–N bond formation via direct C–H functionalization in secondary amines and activated aromatic systems (Fotie et al., 2012).

Antioxidant Properties

Significant research has been conducted on the antioxidant properties of derivatives of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a derivative, is widely used in animal feed to protect against lipid peroxidation. Studies have focused on its safety, the products of its metabolism and oxidation, and its efficacy as an antioxidant, particularly in fish meal. This research has provided insights into the stability and degradation products of ethoxyquin, highlighting its importance in food safety and industrial applications (Blaszczyk et al., 2013).

Structural and Chemical Studies

Research has also been done on the structural and chemical properties of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline and its derivatives. Studies include the synthesis of various derivatives, investigations into their crystal structures, and exploration of their chemical reactions, such as bromination and oxidation. These studies contribute to a deeper understanding of the chemical behavior and potential applications of this compound and its derivatives in various fields, including materials science and pharmaceuticals (Brown & Meth–Cohn, 1971).

Pharmaceutical Research

In the pharmaceutical field, derivatives of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline have been explored for their therapeutic potential. For example, studies on N-benzyl-1,2-dihydroquinolin-6-ols, which are structurally related, have shown promise in the treatment of diseases like African trypanosomiasis. These compounds have demonstrated significant antitrypanosomal activity, indicating the potential for developing new treatments for parasitic diseases (Reid et al., 2011).

Scientific Research Applications of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Catalytic Applications

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline has been utilized in catalytic reactions. For instance, it was involved in a silver(I)-catalyzed C–N coupling process. This involved the direct functionalization of a C–H bond to create dimeric structures through the effective catalysis of silver ions. The process highlighted the potential of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in facilitating C–N bond formation via direct C–H functionalization in secondary amines and activated aromatic systems (Fotie et al., 2012).

Antioxidant Properties

Significant research has been conducted on the antioxidant properties of derivatives of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a derivative, is widely used in animal feed to protect against lipid peroxidation. Studies have focused on its safety, the products of its metabolism and oxidation, and its efficacy as an antioxidant, particularly in fish meal. This research has provided insights into the stability and degradation products of ethoxyquin, highlighting its importance in food safety and industrial applications (Blaszczyk et al., 2013).

Structural and Chemical Studies

Research has also been done on the structural and chemical properties of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline and its derivatives. Studies include the synthesis of various derivatives, investigations into their crystal structures, and exploration of their chemical reactions, such as bromination and oxidation. These studies contribute to a deeper understanding of the chemical behavior and potential applications of this compound and its derivatives in various fields, including materials science and pharmaceuticals (Brown & Meth–Cohn, 1971).

Pharmaceutical Research

In the pharmaceutical field, derivatives of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline have been explored for their therapeutic potential. For example, studies on N-benzyl-1,2-dihydroquinolin-6-ols, which are structurally related, have shown promise in the treatment of diseases like African trypanosomiasis. These compounds have demonstrated significant antitrypanosomal activity, indicating the potential for developing new treatments for parasitic diseases (Reid et al., 2011).

Safety And Hazards

The compound is harmful if swallowed and toxic to aquatic life . It is not a dermal irritant, but is considered a potential irritant to eyes and other mucous membranes and a skin sensitizer . When heated to decomposition, it emits toxic fumes of nitrogen oxides .

properties

IUPAC Name

6-chloro-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGISKQNLSPHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)Cl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218581
Record name 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

CAS RN

6848-16-4
Record name 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6848-16-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006848164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.215
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Fotie, JL Rhodus, HA Taha, CS Reid - Heteroatom Chemistry, 2012 - Wiley Online Library
Two C,N‐linked dimeric 1,2‐dihydro‐2,2,4‐trimethylquinolines, namely 6‐chloro‐1‐(6‐chloro‐1,2‐dihydro‐2,2,4‐trimethylquinolin‐8‐yl)‐1,2‐dihydro‐2,2,4‐trimethylquinoline ( 3a ) and …
Number of citations: 13 onlinelibrary.wiley.com
J Fotie, A Olvera, SK Ayer, H Djieutedjeu… - Journal of Chemical …, 2015 - Springer
Two 1,2-dihydro-2,2,4-trimethylquinoline derivatives and two methyl 3,4,5-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray single …
Number of citations: 2 link.springer.com
FP Poudeu - J Chem Crystallogr, 2015 - researchgate.net
Two 1, 2-dihydro-2, 2, 4-trimethylquinoline derivatives and two methyl 3, 4, 5-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray …
Number of citations: 0 www.researchgate.net
J Fotie, SK Ayer, BS Poudel, CS Reid - Tetrahedron Letters, 2013 - Elsevier
An iodine-catalyzed direct cycloalkenylation of dihydroquinolines and arylamines has been developed. This method consists of a Friedel–Crafts reaction between dihydroquinolines (or …
Number of citations: 5 www.sciencedirect.com
GT Marchan - 2022 - search.proquest.com
Over the last decades, an impressive number of efficient methods for a selective creation of C–N bond via direct C–H functionalization have been reported in the literature. Many of …
Number of citations: 0 search.proquest.com
MM Heravi, S Asadi, F Azarakhshi - Current Organic Synthesis, 2014 - ingentaconnect.com
Quinolines as one of the most important classes of heterocyclic compounds are widely present as key structural motifs in many natural products, particularly in alkaloids and numerous …
Number of citations: 38 www.ingentaconnect.com

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